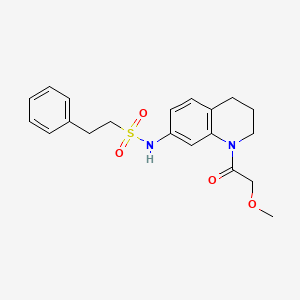
N-(1-(2-甲氧基乙酰)-1,2,3,4-四氢喹啉-7-基)-2-苯乙磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, a phenylethanesulfonamide group, and a methoxyacetyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The tetrahydroquinoline ring would likely contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the tetrahydroquinoline ring, the methoxyacetyl group, and the phenylethanesulfonamide group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrahydroquinoline ring could potentially make the compound more hydrophobic, while the sulfonamide group could contribute to its solubility in water .科学研究应用
认知增强和受体拮抗剂
对类似化合物的研究表明,它们通过受体拮抗作用具有潜在的认知增强特性。例如,像 SB-399885 这样的化合物已被确定为动物模型中具有认知增强特性的有效、选择性的 5-HT6 受体拮抗剂,表明它们在治疗以认知缺陷为特征的疾病(如阿尔茨海默病和精神分裂症)方面具有应用价值 (Hirst 等人,2006)。
抗菌和抗高血压应用
喹唑啉衍生物因其药理作用而受到探索,包括利尿、降压和抗糖尿病的潜力。一项研究重点介绍了 N-取代-(4-氧代-2-取代-苯基喹唑啉-3-(4H)-基)取代苯磺酰胺衍生物的合成,这些衍生物表现出有效的活性,突出了这些分子的化学多功能性和治疗潜力 (Rahman 等人,2014)。
合成和结构研究
合成和表征类似分子的工作导致了具有潜在生物活性的各种衍生物的开发。例如,已经为四氢喹啉设计了新的合成方法,展示了创建复杂分子的方法,这些分子可以用作药物或在进一步的化学研究中 (Toda、Sakagami 和 Sano,1999)。
生物活性和分子对接研究
含有四氢喹啉骨架的化合物通过分子对接研究分析了它们与各种蛋白质的相互作用。这些研究提供了对这些化合物针对广泛疾病(包括微生物、癌症和寄生虫感染)的潜在治疗应用的见解 (Nair 等人,2014)。
催化应用
对含有芳香磺酰胺的半夹心钌配合物的研究揭示了它们作为 acetophenone 衍生物转移氢化的催化剂的效率。这说明了此类化合物在催化中的用途,促进了合成和工业化学的更广泛领域 (Dayan 等人,2013)。
属性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-15-20(23)22-12-5-8-17-9-10-18(14-19(17)22)21-27(24,25)13-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,14,21H,5,8,11-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXCPJOJSXKBMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

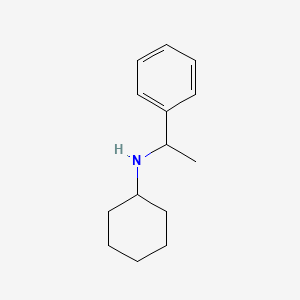
![(E)-methyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2389989.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2389991.png)
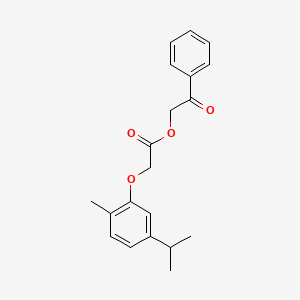
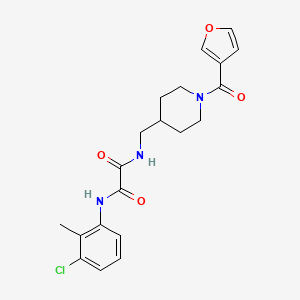
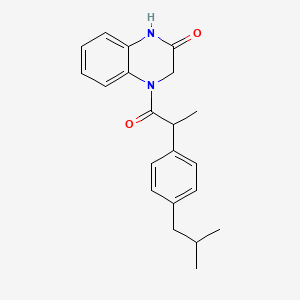
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(2-ethoxybenzyl)thiophene-2-carboxamide](/img/structure/B2389999.png)
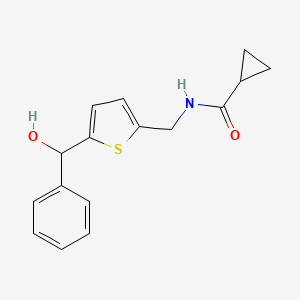
![N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2390001.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide](/img/structure/B2390004.png)
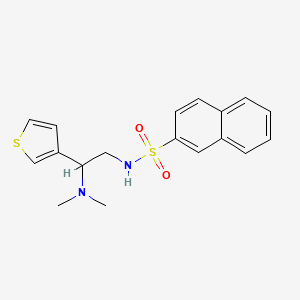
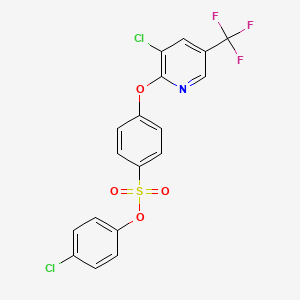
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2390010.png)
